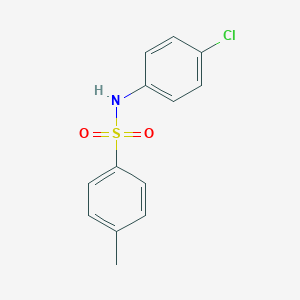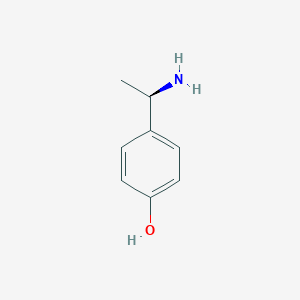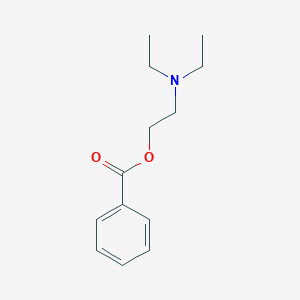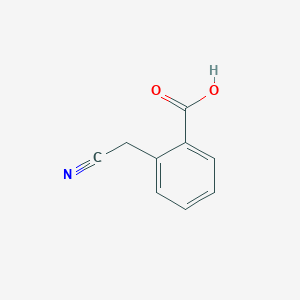
N-(4-clorofenil)-4-metilbencenosulfonamida
Descripción general
Descripción
“Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-” is a chemical compound with the molecular formula C12H10ClNO2S . It is also known by other names such as N-(4-Chlorophenyl)benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of “Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-” consists of a benzene ring attached to a sulfonamide group, which is further attached to a 4-chlorophenyl group . The molecules of the substance form chains with adjacent molecules by means of hydrogen bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl-” are as follows :
Aplicaciones Científicas De Investigación
Actividad antiviral
El compuesto ha sido estudiado por sus posibles propiedades antivirales. Los derivados de N-(4-clorofenil)-4-metilbencenosulfonamida han mostrado actividad contra el virus del mosaico del tabaco (TMV), un patógeno vegetal significativo . Esto sugiere su posible uso en el desarrollo de agentes de protección de plantas que podrían salvaguardar los cultivos de las infecciones virales.
Agentes antibacterianos y anti-biopelícula
La investigación indica que ciertos derivados de este compuesto pueden poseer actividades antibacterianas y anti-biopelícula. Estas propiedades son cruciales en la lucha contra las infecciones bacterianas y la prevención de la formación de biopelículas, que es un mecanismo de resistencia común en las bacterias .
Síntesis de derivados de sulfonamida
This compound sirve como material de partida para la síntesis de varios derivados de sulfonamida. Estos derivados son conocidos por una amplia gama de actividades biológicas y son significativos en la industria farmacéutica para el desarrollo de nuevos medicamentos .
Aplicaciones agrícolas
Los derivados del compuesto se han explorado por sus propiedades herbicidas. Podrían utilizarse potencialmente para desarrollar nuevos herbicidas que sean más efectivos y respetuosos con el medio ambiente, contribuyendo a prácticas agrícolas sostenibles .
Síntesis orgánica
En química orgánica, this compound se utiliza como precursor en procesos de síntesis de múltiples pasos. Está involucrado en la síntesis de moléculas complejas que tienen aplicaciones en varias industrias, incluyendo la farmacéutica y la agrícola .
Educación en química verde
El compuesto se utiliza en entornos educativos para enseñar los principios de la química verde. Forma parte de experimentos diseñados para exponer a los estudiantes a procesos de síntesis química más seguros, eficientes y respetuosos con el medio ambiente .
Química computacional
Los análisis computacionales de los derivados de this compound ayudan a comprender sus propiedades moleculares e interacciones. Esto es esencial para el diseño racional de nuevos compuestos con las actividades biológicas deseadas .
Propiedades antifúngicas
Se ha informado que los derivados de sulfonamida, incluidos los derivados de this compound, exhiben propiedades antifúngicas. Esto abre posibilidades para su uso en el desarrollo de agentes antifúngicos que podrían utilizarse en medicina y agricultura .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin , have been found to act against Botrytis cinerea and Alternaria alternata .
Mode of Action
Compounds with similar structures, such as pyraclostrobin , are known to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption of important cellular biochemical processes results in the cessation of fungal growth .
Biochemical Pathways
Compounds with similar structures, such as pyraclostrobin , are known to disrupt mitochondrial respiration, which is a crucial biochemical pathway for energy production in cells .
Pharmacokinetics
It’s worth noting that compounds with similar structures, such as pyraclostrobin , have been found to be absorbed about 50% after oral administration to rats, with the majority of the dose being eliminated in the feces .
Result of Action
Compounds with similar structures, such as pyraclostrobin , are known to cause important cellular biochemical processes to be severely disrupted, resulting in the cessation of fungal growth .
Action Environment
It’s worth noting that compounds with similar structures, such as pyraclostrobin , are known to have low acute toxicity when administered orally or dermally, and moderate toxicity when administered by inhalation .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPAQNXFOIXWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062693 | |
| Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2903-34-6 | |
| Record name | N-(4-Chlorophenyl)-4-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2903-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluenesulfonanilide, 4'-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, N-(4-chlorophenyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(p-chlorophenyl)-p-toluenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)



![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)



![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)



